molecular formula C23H22N6O2 B1663569 Momelotinib CAS No. 1056634-68-4

Momelotinib

Cat. No.: B1663569
CAS No.: 1056634-68-4
M. Wt: 414.5 g/mol
InChI Key: ZVHNDZWQTBEVRY-UHFFFAOYSA-N
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Description

Momelotinib is a small-molecule inhibitor primarily used in the treatment of myelofibrosis, a type of bone marrow cancerThis compound has shown promise in alleviating symptoms such as anemia, splenomegaly (enlarged spleen), and constitutional symptoms in patients with myelofibrosis .

Scientific Research Applications

Momelotinib has a wide range of scientific research applications:

Mechanism of Action

Mode of Action

Momelotinib works by competitively inhibiting the ATP binding sites of JAK1 and JAK2, thereby blocking the JAK-signal transducer and activator of transcription (STAT) signaling pathway . This pathway is often aberrant in myelofibrosis (MF), a group of myeloproliferative neoplasms characterized by abnormal proliferative hematopoietic stem cells .

Biochemical Pathways

This compound’s unique inhibitory activity affects the BMP6/ACVR1/SMAD and IL-6/JAK/STAT3 pathways . This results in decreased expression of hepcidin, a master iron regulator, leading to higher serum iron and hemoglobin levels, and restored erythropoiesis . It also shows high efficacy against FLT3-mutated AML cells, including quizartinib-resistant activation loop variants .

Pharmacokinetics

After administration, this compound is rapidly absorbed . Approximately 97% of the radioactivity is recovered, primarily in feces with urine as a secondary route . The major circulating human metabolite, M21, is a potent inhibitor of JAK1/2 and ACVR1 in vitro . The human metabolism of this compound is mediated primarily by multiple cytochrome P450 enzymes .

Result of Action

The inhibition of these targets by this compound leads to improvements in splenomegaly, constitutional symptoms, and anemia in myelofibrosis (MF) patients . It has consistently demonstrated high rates of sustained transfusion-independence . Importantly, this compound may have overall survival benefits in frontline and second-line MF patients .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of growth factors and hematopoietic cytokines can confer resistance to the drug . This compound effectively suppresses this intrinsic resistance . The drug’s action can also be affected by the patient’s disease stage and previous treatments .

Safety and Hazards

The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea . Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) .

Future Directions

Momelotinib is one of the prime candidates to durably address the critical unmet needs of MF patients with moderate/severe anemia . Importantly, this compound may have overall survival benefits in frontline and second-line MF patients . The results of the MOMENTUM trial are keenly awaited and may lead to regulatory approval of this compound .

Biochemical Analysis

Biochemical Properties

Momelotinib is an adenosine triphosphate-competitive inhibitor of wild-type JAK1 and JAK2 as well as mutant JAK2V617F . It interacts with several cytokines and growth factors that are essential for hematopoiesis and immune function. By inhibiting these kinases, this compound disrupts the JAK-STAT signaling pathway, which is often aberrant in myelofibrosis . This inhibition leads to a reduction in the proliferation of abnormal hematopoietic stem cells and a decrease in the release of pro-inflammatory cytokines .

Cellular Effects

This compound has demonstrated significant effects on various cell types and cellular processes. It has been shown to improve anemia, reduce splenomegaly, and alleviate constitutional symptoms in patients with myelofibrosis . The compound influences cell signaling pathways, particularly the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . By inhibiting JAK1 and JAK2, this compound reduces the production of hepcidin, a key regulator of iron homeostasis, thereby improving erythropoiesis and increasing hemoglobin levels .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of JAK1 and JAK2, which are critical components of the JAK-STAT signaling pathway . This pathway is responsible for transmitting signals from cytokine receptors to the nucleus, leading to the activation of genes involved in cell proliferation, differentiation, and survival . By competitively inhibiting the ATP-binding sites of JAK1 and JAK2, this compound prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events . Additionally, this compound inhibits activin A receptor type 1 (ACVR1), which contributes to its effects on iron metabolism and erythropoiesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Long-term studies have shown that the compound maintains its efficacy in reducing splenomegaly and improving anemia in myelofibrosis patients . The stability and degradation of this compound have been studied, revealing that it remains effective over extended periods without significant loss of potency . Some adverse effects, such as diarrhea and thrombocytopenia, have been reported, although these are generally non-cumulative and manageable .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits JAK1 and JAK2, leading to improvements in anemia and splenomegaly . At higher doses, toxic effects such as myelosuppression and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2 . The involvement of these enzymes in the metabolism of this compound suggests that the compound may interact with other drugs that are substrates or inhibitors of these CYP enzymes . Additionally, the inhibition of ACVR1 by this compound affects the BMP6/ACVR1/SMAD pathway, leading to decreased hepcidin expression and improved iron metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is 91% bound to plasma proteins in healthy volunteers, which influences its distribution and bioavailability . The compound has a mean apparent volume of distribution at steady-state of 984 liters, indicating extensive distribution within the body . The transport and accumulation of this compound in specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on JAK1 and JAK2 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles or compartments . Its activity within the cytoplasm is sufficient to disrupt the JAK-STAT signaling pathway and exert its therapeutic effects in myelofibrosis .

Preparation Methods

The synthesis of momelotinib involves several key steps:

    Starting Materials: The synthesis begins with 4-morpholinoaniline and cyanamide.

    Nucleophilic Addition: 4-morpholinoaniline reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.

    Intermediate Formation: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.

    Condensation: The enaminone intermediate is then condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.

    Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.

    Amidation: Finally, the desired compound this compound is obtained through an amidation reaction.

This method is efficient, does not require noble metal catalysts, and is suitable for industrial production .

Chemical Reactions Analysis

Momelotinib undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified versions of this compound with altered functional groups .

Comparison with Similar Compounds

Momelotinib is often compared with other JAK inhibitors such as ruxolitinib and fedratinib. While all these compounds target the JAK-STAT pathway, this compound is unique in its ability to also inhibit ACVR1, which plays a crucial role in iron metabolism and anemia. This makes this compound particularly effective in treating anemia associated with myelofibrosis .

Similar Compounds

This compound’s unique ability to target ACVR1 in addition to JAK1 and JAK2 sets it apart from these other inhibitors, providing a broader range of therapeutic benefits .

Properties

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNDZWQTBEVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026049
Record name N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056634-68-4
Record name Momelotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056634-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Momelotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056634684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Momelotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOMELOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O01GMS00P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary molecular targets of Momelotinib?

A1: this compound is a potent, selective, small-molecule inhibitor of Janus kinase 1 (JAK1) and JAK2 [, , ]. It also inhibits activin A receptor type 1 (ACVR1) and, to a lesser extent, FLT3 [, , ].

Q2: How does this compound interact with JAK/STAT signaling?

A2: this compound binds to the ATP-binding site of JAK1 and JAK2, inhibiting their kinase activity [, ]. This, in turn, disrupts the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5, thereby interfering with cytokine signaling [, , ].

Q3: How does this compound's inhibition of ACVR1 impact anemia in Myelofibrosis?

A3: ACVR1 inhibition by this compound interferes with SMAD signaling, a pathway that regulates the expression of hepcidin, a key regulator of iron metabolism [, , ]. By reducing hepcidin levels, this compound increases iron availability for erythropoiesis, counteracting anemia associated with Myelofibrosis [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not disclose the molecular formula, weight, or spectroscopic data for this compound. Please refer to publicly available chemical databases or the drug manufacturer for this information.

Q5: Is there information available regarding this compound's compatibility with various materials or its stability under different conditions?

A5: The provided research excerpts primarily focus on this compound's pharmacological properties and clinical efficacy in treating Myelofibrosis. Information regarding material compatibility and stability under various conditions is not discussed in these excerpts.

Q6: Does this compound exhibit catalytic properties, or is it primarily an enzyme inhibitor?

A6: Based on the provided research, this compound functions primarily as an enzyme inhibitor, specifically targeting JAK1, JAK2, ACVR1, and FLT3. No catalytic properties are described in the research excerpts.

Q7: Have computational methods been employed to study this compound?

A7: The provided research excerpts do not mention the use of computational chemistry or modeling techniques in studying this compound.

Q8: How do structural modifications of this compound influence its activity and selectivity?

A8: While the research mentions Jaktinib, a deuterated form of this compound with improved pharmacokinetics [], specific details regarding structure-activity relationships and the impact of structural modifications on this compound's activity, potency, and selectivity are not discussed in the provided excerpts.

Q9: Is there information available on this compound's compliance with SHE regulations and practices?

A9: The provided research excerpts do not address SHE regulations or practices specific to this compound. Compliance with these regulations is crucial for drug development and manufacturing and is typically addressed in regulatory documents and company procedures.

Q10: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A10: While not comprehensively covered, the research mentions that this compound is orally bioavailable, with food intake modestly increasing its maximum plasma concentration (Cmax) and area under the curve (AUCinf) []. It is primarily metabolized into an active metabolite, M21 []. Detailed information on this compound's ADME profile requires further investigation of relevant pharmacokinetic studies.

Q11: How do omeprazole and ritonavir affect this compound's pharmacokinetics?

A11: Omeprazole, a proton pump inhibitor, reduces this compound tablet exposure by decreasing Cmax and AUCinf, while ritonavir, a CYP3A4 inhibitor, increases this compound and M21 exposure, although neither effect was deemed clinically meaningful in the short-term study [].

Q12: What in vitro models have been used to study this compound's activity against Myelofibrosis?

A12: Researchers have utilized various in vitro models, including cell lines harboring JAK2V617F or MPLW515L mutations [], primary cells from MPN patients [], and healthy donor-derived CD34+ hematopoietic stem and progenitor cells [].

Q13: What in vivo models have been employed to assess this compound's efficacy in Myelofibrosis?

A13: The research describes the use of mouse xenograft models of human ovarian cancer to demonstrate this compound's ability to suppress tumor burden, prolong disease-free survival, and reduce JAK2/STAT3 activation and CSC-like development [, ]. Patient-derived xenograft models have also been utilized [].

Q14: What are the key findings from clinical trials evaluating this compound in Myelofibrosis?

A14: Multiple Phase II and III clinical trials, including MOMENTUM, SIMPLIFY-1 and SIMPLIFY-2, have demonstrated this compound's efficacy in Myelofibrosis [, , , ]. Significant improvements were observed in spleen volume reduction, symptom burden reduction, and transfusion independence, particularly in anemic patients.

Q15: Does this compound provide benefits for patients with varying degrees of anemia?

A15: In the SIMPLIFY-1 trial, this compound demonstrated spleen, symptom, and anemia benefits regardless of baseline hemoglobin levels. Notably, it showed superior anemia-related benefits compared to Ruxolitinib in patients with hemoglobin <12 g/dL [].

Q16: What are the known mechanisms of resistance to this compound in Myelofibrosis?

A16: While the provided research excerpts do not delve into specific resistance mechanisms, it is known that acquired resistance to JAK inhibitors can arise from various factors, including mutations in JAK2 or other components of the JAK/STAT pathway, activation of alternative signaling pathways, and alterations in drug metabolism or transport.

Q17: Is there evidence of cross-resistance between this compound and other JAK inhibitors?

A17: The research mentions that this compound showed lower efficacy in patients previously exposed to JAK inhibitors compared to JAK inhibitor-naïve patients []. This suggests a potential for cross-resistance, although further investigation is needed to confirm and understand the underlying mechanisms.

Q18: What are the common adverse effects associated with this compound treatment?

A18: Common adverse events reported in clinical trials include diarrhea, peripheral neuropathy, thrombocytopenia, and dizziness [, , , ]. While most adverse events, except for peripheral neuropathy, are typically reversible, long-term safety data are still being collected and analyzed.

Q19: What is the incidence of treatment-emergent peripheral neuropathy (TE-PN) associated with this compound?

A19: TE-PN, primarily sensory and affecting the feet, was observed in 44% of 100 MF patients treated with this compound at the Mayo Clinic [, ]. The median time to onset was 32 weeks, and the median duration was 11 months. Notably, TE-PN was associated with treatment response and longer survival, although this association might be influenced by treatment duration [].

Q20: Are there ongoing efforts to develop targeted drug delivery systems for this compound?

A20: The provided research excerpts do not discuss targeted drug delivery systems for this compound.

Q21: Are there specific biomarkers that can predict response to this compound or identify patients at risk of adverse effects?

A21: Research indicates that CALR type 1/type 1-like mutations are associated with a higher likelihood of spleen response to this compound [, , ]. In contrast, ASXL1 mutations are associated with inferior clinical improvement, and the presence of ASXL1 or SRSF2 mutations or the absence of CALR mutations is linked to shorter survival [, ].

Q22: How do baseline serum ferritin levels correlate with anemia response to this compound?

A22: Lower serum ferritin levels are associated with a higher likelihood of anemia response to this compound []. This finding suggests that iron availability plays a role in the drug's efficacy in improving anemia.

Q23: What analytical methods are used to characterize and quantify this compound?

A23: The provided research excerpts do not provide detailed information on the specific analytical methods employed for this compound's characterization and quantification.

Q24: Is there information available on the environmental impact and degradation of this compound?

A24: The provided research excerpts focus primarily on this compound's therapeutic aspects and do not address its environmental impact or degradation pathways. Assessing these factors is essential for understanding the drug's long-term ecological consequences.

Q25: Have the analytical methods used to study this compound been validated?

A25: The provided research excerpts do not mention the validation of analytical methods used in this compound research. Validation is a critical aspect of analytical method development and ensures the accuracy, precision, and reliability of the generated data.

Q26: What quality control measures are implemented during this compound's development, manufacturing, and distribution?

A26: The provided research excerpts do not delve into the specifics of quality control measures for this compound. Adherence to stringent quality control standards is essential for ensuring the drug's safety, efficacy, and consistency throughout its lifecycle.

Q27: Does this compound elicit any immunogenic or other immunological responses?

A27: The provided research excerpts primarily focus on this compound's therapeutic effects in Myelofibrosis and do not discuss its potential immunogenicity or impact on broader immunological responses.

Q28: Does this compound interact with drug transporters, and if so, how can these interactions be managed?

A28: Research indicates that this compound may interact with breast cancer resistance protein (BCRP) substrates, as evidenced by increased rosuvastatin Cmax and AUC when co-administered with this compound []. Monitoring for adverse reactions or dose adjustments may be warranted in such cases.

Q29: How does this compound affect drug-metabolizing enzymes?

A29: The research suggests that this compound is metabolized via CYP3A4 []. Co-administration with strong CYP3A4 inhibitors or inducers like ritonavir or rifampin can alter this compound's exposure and may necessitate monitoring or dose adjustments [].

Q30: What is known about this compound's biocompatibility and biodegradability?

A30: The provided research excerpts do not specifically address this compound's biocompatibility or biodegradability. Understanding these aspects is crucial for assessing the drug's long-term safety and environmental impact.

Q31: What are the main alternatives to this compound in treating Myelofibrosis?

A31: Several alternative JAK inhibitors are available for treating Myelofibrosis, each with its own efficacy and safety profile. These include Ruxolitinib, Fedratinib, and Pacritinib [, , , ]. The choice of treatment depends on individual patient factors, such as disease severity, presence of specific mutations, and tolerance to prior therapies [].

Q32: How does this compound compare to other JAK inhibitors in terms of its effect on anemia?

A32: Unlike some earlier JAK inhibitors like Ruxolitinib and Fedratinib, which may worsen anemia, this compound has shown a consistent ability to improve hemoglobin levels and reduce transfusion burden in Myelofibrosis patients [, ]. This unique characteristic is attributed to its ACVR1 inhibitory activity [, ].

Q33: Are there specific guidelines for the recycling and waste management of this compound?

A33: The provided research excerpts do not provide information on recycling or waste management strategies for this compound. Proper disposal of pharmaceutical waste is crucial for minimizing environmental contamination and potential health risks.

Q34: What research infrastructure and resources are crucial for advancing this compound research?

A34: Continued research on this compound necessitates access to well-characterized patient cohorts, advanced in vitro and in vivo models that accurately recapitulate Myelofibrosis, sophisticated analytical techniques for comprehensive drug characterization and quantification, and robust bioinformatics tools for analyzing large datasets. Additionally, collaborative efforts involving academic institutions, pharmaceutical companies, and regulatory agencies are essential for accelerating drug development and clinical translation.

Q35: What are the key historical milestones in the development of this compound?

A35: Key milestones in this compound's development include its initial preclinical characterization demonstrating its JAK1/2 inhibitory activity and efficacy in Myelofibrosis models []. Subsequent Phase I/II trials revealed its unique ability to improve anemia in MF patients [, , ]. This led to the initiation of larger Phase III trials, including MOMENTUM and SIMPLIFY, which provided further evidence of this compound's efficacy in improving spleen volume, symptom burden, and transfusion independence [, , , , ]. Finally, in September 2023, this compound received FDA approval for treating Myelofibrosis patients with anemia, marking a significant milestone in its clinical translation [].

Q36: How has cross-disciplinary research contributed to our understanding of this compound?

A36: The development and understanding of this compound have benefited significantly from cross-disciplinary collaborations. Medicinal chemists have played a crucial role in designing and synthesizing the molecule, while pharmacologists have elucidated its mechanism of action, pharmacokinetic profile, and interactions with other drugs [, ]. Hematologists and oncologists have conducted clinical trials to evaluate its efficacy and safety in Myelofibrosis patients [, , , , , ]. Furthermore, the study of this compound's impact on hepcidin regulation and iron metabolism has involved expertise from the fields of endocrinology and hematology [, , ]. Continued collaboration across these disciplines is essential for optimizing this compound's use in Myelofibrosis and potentially expanding its applications to other diseases.

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